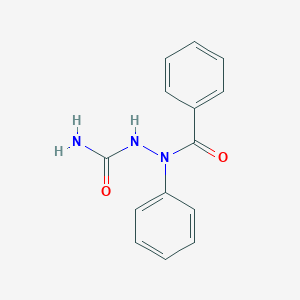

(N-benzoylanilino)urea

Description

(N-Benzoylanilino)urea is a urea derivative characterized by the substitution of one amine group in urea with an N-benzoylanilino moiety.

Properties

CAS No. |

76033-80-2 |

|---|---|

Molecular Formula |

C14H13N3O2 |

Molecular Weight |

255.27 g/mol |

IUPAC Name |

(N-benzoylanilino)urea |

InChI |

InChI=1S/C14H13N3O2/c15-14(19)16-17(12-9-5-2-6-10-12)13(18)11-7-3-1-4-8-11/h1-10H,(H3,15,16,19) |

InChI Key |

DGCSCLZZCOXTPB-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)N(C2=CC=CC=C2)NC(=O)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (N-benzoylanilino)urea typically involves the reaction of aniline with benzoyl isocyanate. The reaction is carried out in an organic solvent such as dichloromethane or toluene, under mild conditions. The reaction proceeds via nucleophilic addition of the amine group of aniline to the carbonyl group of benzoyl isocyanate, followed by cyclization to form the urea derivative.

Industrial Production Methods: Industrial production of (N-benzoylanilino)urea can be achieved through a similar synthetic route, but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction of the starting materials. The product is then purified through crystallization or distillation to obtain high purity (N-benzoylanilino)urea.

Chemical Reactions Analysis

Types of Reactions: (N-benzoylanilino)urea undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction of (N-benzoylanilino)urea can yield amines or other reduced derivatives.

Substitution: The compound can undergo substitution reactions, where the benzoyl or anilino groups are replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Substitution reactions often require catalysts or specific reaction conditions, such as the presence of a base or acid.

Major Products Formed:

Oxidation: N-oxides of (N-benzoylanilino)urea.

Reduction: Amines or other reduced derivatives.

Substitution: Various substituted ureas depending on the substituent introduced.

Scientific Research Applications

(N-benzoylanilino)urea has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (N-benzoylanilino)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing the substrate from accessing the enzyme. This inhibition can lead to various biological effects, depending on the enzyme or receptor targeted.

Comparison with Similar Compounds

The following analysis compares (N-benzoylanilino)urea with structurally or functionally related urea derivatives, drawing insights from the provided evidence.

Urea

Urea (NH₂CONH₂) is a widely used nitrogen fertilizer and industrial precursor. Key findings from the evidence include:

- Agricultural Impact: Urea application improves soil nitrogen content but may lead to ammonia volatilization and nitrate leaching. Evidence from agricultural studies (Table 1, ) shows urea-fertilized soils exhibit higher NH₄⁺ and NO₃⁻ concentrations compared to compost or unfertilized controls .

- Residual Effects : A 2013 study () demonstrated that urea’s residual nitrogen enhances subsequent crop yields but may acidify soil over time .

Table 1: Soil Chemical Properties with Urea vs. Compost (Adapted from )

| Parameter | Urea-Fertilized Soil | Compost-Fertilized Soil | Control (Unfertilized) |

|---|---|---|---|

| NH₄⁺ (mg/kg) | 12.5 ± 0.8 | 8.2 ± 0.6 | 5.1 ± 0.3 |

| NO₃⁻ (mg/kg) | 24.3 ± 1.2 | 15.7 ± 1.0 | 9.8 ± 0.5 |

| pH | 6.2 ± 0.1 | 6.8 ± 0.1 | 7.0 ± 0.1 |

2-Imidazolidinone (Ethyleneurea)

2-Imidazolidinone (C₃H₆N₂O), a cyclic urea derivative, is notable for its industrial applications (). Key comparisons:

- Structure : Cyclic structure enhances thermal stability compared to linear urea derivatives.

- Applications : Used as a formaldehyde scavenger, corrosion inhibitor, and intermediate in drug synthesis .

- Solubility : Higher lipophilicity than urea due to its cyclic structure, enabling use in organic solvents.

Table 2: Structural and Functional Comparison

| Compound | Structure | Key Applications | Solubility in Water |

|---|---|---|---|

| Urea | Linear NH₂CONH₂ | Fertilizers, adhesives | High (108 g/100 mL) |

| 2-Imidazolidinone | Cyclic (C₃H₆N₂O) | Polymers, pharmaceuticals | Moderate (15 g/100 mL) |

| (N-Benzoylanilino)urea | Aromatic-substituted | Hypothetical: Drug delivery, agrochemicals | Likely low (aromatic groups reduce solubility) |

Hypothetical Analysis of (N-Benzoylanilino)urea

- Stability: The benzoylanilino group may confer resistance to hydrolysis compared to urea, similar to 2-imidazolidinone’s cyclic stability.

Q & A

Basic Research Questions

Q. What are the critical considerations for synthesizing (N-benzoylanilino)urea with high purity for reproducible studies?

- Methodological Answer : Synthesis should prioritize solvent selection (e.g., polar aprotic solvents for improved solubility), stoichiometric control of benzoylation reagents, and purification via recrystallization or column chromatography. Characterization using H/C NMR, HPLC (≥95% purity), and melting point analysis is essential. Ensure detailed documentation of reaction conditions (temperature, time, catalyst) to enable replication .

Q. Which spectroscopic and chromatographic methods are most reliable for confirming the structural identity of (N-benzoylanilino)urea?

- Methodological Answer :

- Spectroscopy : Use H NMR to verify benzoyl and urea proton environments (δ 7.5–8.1 ppm for aromatic protons; δ 10–11 ppm for urea NH). FT-IR can confirm carbonyl stretches (C=O at ~1650–1750 cm).

- Chromatography : Reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity. Compare retention times against known standards.

- Supplementary Data : Include mass spectrometry (ESI-MS) for molecular ion confirmation .

Q. How should researchers design initial solubility and stability assays for (N-benzoylanilino)urea under physiological conditions?

- Methodological Answer :

- Solubility : Test in buffered solutions (pH 1.2–7.4) using shake-flask or UV spectrophotometry.

- Stability : Incubate at 37°C and analyze degradation products via LC-MS. Monitor pH-dependent hydrolysis of the urea moiety.

- Data Reporting : Tabulate results with error margins (e.g., ±SD from triplicate trials) and include raw chromatograms in supplementary files .

Advanced Research Questions

Q. How can contradictory data on the pharmacological activity of (N-benzoylanilino)urea be systematically resolved?

- Methodological Answer :

- Step 1 : Verify assay protocols (e.g., cell line viability, enzyme inhibition IC values) against NIH guidelines .

- Step 2 : Replicate experiments under controlled conditions (e.g., oxygen levels, serum-free media).

- Step 3 : Perform meta-analysis of published IC values to identify outliers. Use statistical tools (ANOVA, Tukey’s test) to assess significance of discrepancies .

- Example Table :

| Study | IC (μM) | Assay Conditions |

|---|---|---|

| A | 12.3 ± 1.2 | HeLa cells, 5% CO |

| B | 28.7 ± 3.1 | HepG2, normoxia |

Q. What computational strategies are effective for modeling the binding interactions of (N-benzoylanilino)urea with target proteins?

- Methodological Answer :

- Docking : Use AutoDock Vina with flexible ligand parameters to account for urea conformation. Validate force fields (e.g., AMBER) against crystallographic data.

- MD Simulations : Run 100-ns trajectories in explicit solvent to assess binding stability. Analyze hydrogen-bond occupancy between urea NH and protein active sites.

- Validation : Compare predicted binding energies (ΔG) with experimental ITC/K values. Publish trajectory snapshots and scripts in repositories like Zenodo .

Q. How should researchers address inconsistencies in the thermal stability data of (N-benzoylanilino)urea across differential scanning calorimetry (DSC) studies?

- Methodological Answer :

- Protocol Harmonization : Standardize heating rates (e.g., 10°C/min) and sample mass (1–3 mg) per ASTM E794.

- Artifact Identification : Check for moisture content (TGA) or polymorphic transitions (PXRD).

- Collaborative Reanalysis : Share raw DSC curves via open-access platforms (e.g., Figshare) for peer validation .

Methodological Guidelines for Data Reporting

- Experimental Replication : Document synthetic procedures, instrument calibration data, and statistical methods (e.g., RSD thresholds) in alignment with Beilstein Journal guidelines .

- Ethical Compliance : Disclose animal/cell line ethics approvals (IACUC) and NIH preclinical checklist adherence in methods sections .

- Data Transparency : Archive raw spectra, chromatograms, and computational inputs/outputs in FAIR-aligned repositories (e.g., ChemRxiv, Protein Data Bank) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.